2-(3,4-Dimethoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine
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Overview
Description
2-(3,4-Dimethoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methylphenylamine in the presence of a suitable catalyst. This is followed by cyclization with 2-aminothiophenol under acidic conditions to form the benzothiazepine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazepines.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor and receptor modulator.
Medicine: Research has indicated its potential use in developing new therapeutic agents for cardiovascular diseases and neurological disorders.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Diltiazem: A well-known benzothiazepine used as a calcium channel blocker.
Clentiazem: Another benzothiazepine with similar pharmacological properties.
Uniqueness
2-(3,4-Dimethoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H23NO2S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C24H23NO2S/c1-16-8-10-17(11-9-16)20-15-24(28-23-7-5-4-6-19(23)25-20)18-12-13-21(26-2)22(14-18)27-3/h4-14,24H,15H2,1-3H3 |
InChI Key |
BUXSVYFHDGUPJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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